(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S2/c14-10-3-5-12(6-4-10)19(16,17)13(9-15)8-11-2-1-7-18-11/h1-8H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOKZRRZBHAMJD-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a 4-chlorophenyl sulfonyl group and a 2-thienyl substituent, contributing to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of various elements that enable its biological interactions. The structural complexity allows for multiple mechanisms of action, making it a subject of interest in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClNO2S |
| Molecular Weight | 309.78 g/mol |
| IUPAC Name | (E)-2-(4-chlorophenyl)sulfonyl-3-thiophen-2-ylprop-2-enenitrile |
Biological Activity
Research has demonstrated that This compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigations in oncology.
- Antimicrobial Effects : The presence of the sulfonamide group is often associated with antimicrobial properties, indicating that this compound may possess similar effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Binding : Molecular docking studies indicate that the compound can bind to specific proteins involved in disease pathways, potentially inhibiting their functions.
- Nucleic Acid Interactions : Investigations into how the compound interacts with nucleic acids reveal possible mechanisms for its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Research conducted on cell lines has shown that This compound can reduce cell viability in cancer models by inducing apoptosis, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies have demonstrated significant reductions in tumor size when administered to animal models, supporting its therapeutic potential.
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the functional groups can enhance or diminish biological activity, allowing for optimization of the compound's efficacy.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Contains a chlorobenzene and sulfonamide group | Antimicrobial |
| Thienopyridine Derivatives | Contains thienyl and nitrogen heterocycles | Antiplatelet activity |
| 1,3-Thiazole Derivatives | Contains nitrogen and sulfur in a five-membered ring | Antimicrobial and anti-inflammatory |
The distinct combination of functional groups in This compound may confer unique biological activities not observed in these similar compounds.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile is a research compound with the molecular formula and a molecular weight of 309.78. It has a purity of around 95% and is also known as 2-((4-CHLOROPHENYL)SULFONYL)-3-(2-THIENYL)PROP-2-ENENITRILE . Other names include 2-[(4-CHLOROPHENYL)SULFONYL]-3-(2-THIENYL)ACRYLONITRILE and 2-Propenenitrile, 2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)- .
While the provided search results do not offer detailed case studies or comprehensive data tables specifically focusing on the applications of this compound, they do provide some context regarding its potential use in chemical synthesis and related research areas.
Here's what can be gathered from the search results:
- General Research Use: this compound is a useful research compound suitable for many research applications.
- Synthesis of Isoxazolines: Nitrile oxides are employed in synthetic procedures for creating 3,5-disubstituted isoxazolines .
- Building Blocks for Molecular Systems: The moiety can be found in molecular systems influencing physical, chemical, and biological behavior and are synthesized through 1,3-DP cycloaddition of in situ-generated RCNO to dipolarophile bearing terminal group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The following compounds share core structural motifs with the target molecule, differing in substituents or functional groups (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electron-Withdrawing Groups : The sulfonyl group in the target and compounds enhances reactivity toward nucleophilic attack, unlike the benzoyl group in .
- Heterocyclic Modifications : Pyrimidine () and pyridyloxy () substituents introduce additional hydrogen-bonding sites, which may improve target selectivity in biological systems .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound (CAS) | LogP (Predicted) | Solubility (mg/mL) | pKa (Predicted) |
|---|---|---|---|
| 565216-92-4 | 3.2 | 0.12 | -2.1 |
| 338403-12-6 () | 4.1 | 0.08 | -2.85 |
| 92686-29-8 () | 2.8 | 0.15 | 8.2 (basic amino group) |
Analysis :
- Lipophilicity : The target compound’s LogP (3.2) suggests moderate membrane permeability, lower than ’s dichlorophenyl derivative (LogP 4.1) due to reduced halogen content .
- Solubility: The sulfonyl group in the target enhances aqueous solubility compared to non-sulfonated analogues like .
- Acidity/Basicity: The nitrile and sulfonyl groups render the target acidic (pKa ≈ -2.1), whereas dimethylamino substituents () introduce basicity (pKa 8.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
